Cas no 299949-24-9 (ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-6-methyl-4-(4-methylphenyl)-2-oxo-, ethyl ester

- Ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

- AC1L6PRH

- ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- F0095-1736

- Maybridge1_008370

- NSC166058

- Oprea1_334968

- Oprea1_717943

- SureCN1227524

- AB00087956-01

- ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

- KTAAWYJATJFYRS-UHFFFAOYSA-N

- DTXSID90304509

- MFCD00719779

- AKOS000573678

- SB58434

- 5-ethoxycarbonyl-6-methyl-4-(4-methylphenyl)-3,4-dihydropyrimidin-2(1h)-one

- J-521201

- 7T-0311

- ethyl6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- ET 6-METHYL-4-(4-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE

- STK364115

- AB00087956-02

- SCHEMBL1227524

- AKOS016294326

- ethyl 4-(4-methylphenyl)-2-hydroxy-6-methyl-1,4-dihydropyrimidin-5-carboxylate

- HMS565E10

- Ethyl 6-methyl-2-oxo-4-p-tolyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- NSC-166058

- 299949-24-9

- VU0488201-1

- Z47751404

-

- MDL: MFCD00719779

- インチ: InChI=1S/C15H18N2O3/c1-4-20-14(18)12-10(3)16-15(19)17-13(12)11-7-5-9(2)6-8-11/h5-8,13H,4H2,1-3H3,(H2,16,17,19)

- InChIKey: KTAAWYJATJFYRS-UHFFFAOYSA-N

- ほほえんだ: CCOC(C1=C(NC(NC1C2=CC=C(C=C2)C)=O)C)=O

計算された属性

- せいみつぶんしりょう: 274.132

- どういたいしつりょう: 274.132

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 423

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 67.4Ų

じっけんとくせい

- ゆうかいてん: 218-219°C

ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate セキュリティ情報

- 危険レベル:IRRITANT

ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0095-1736-75mg |

ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |

299949-24-9 | 90%+ | 75mg |

$208.0 | 2023-08-07 | |

| Chemenu | CM309372-5g |

Ethyl 6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate |

299949-24-9 | 95% | 5g |

$381 | 2023-02-02 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-327551-500 mg |

Ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, |

299949-24-9 | 500MG |

¥722.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-327551A-1 g |

Ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, |

299949-24-9 | 1g |

¥985.00 | 2023-07-11 | ||

| A2B Chem LLC | AF64192-25g |

ETHYL 6-METHYL-4-(4-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE |

299949-24-9 | >95% | 25g |

$1591.00 | 2024-04-20 | |

| Life Chemicals | F0095-1736-20μmol |

ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |

299949-24-9 | 90%+ | 20μmol |

$79.0 | 2023-08-07 | |

| Life Chemicals | F0095-1736-1mg |

ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |

299949-24-9 | 90%+ | 1mg |

$54.0 | 2023-08-07 | |

| Life Chemicals | F0095-1736-5mg |

ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |

299949-24-9 | 90%+ | 5mg |

$69.0 | 2023-08-07 | |

| Life Chemicals | F0095-1736-25mg |

ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |

299949-24-9 | 90%+ | 25mg |

$109.0 | 2023-08-07 | |

| abcr | AB158010-5g |

Ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate; . |

299949-24-9 | 5g |

€478.80 | 2024-04-17 |

ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 関連文献

-

Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178

-

Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230

-

John J. Lavigne Chem. Commun., 2003, 1626-1627

-

Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7

-

Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667

-

Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253

ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateに関する追加情報

Introduction to Ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 299949-24-9)

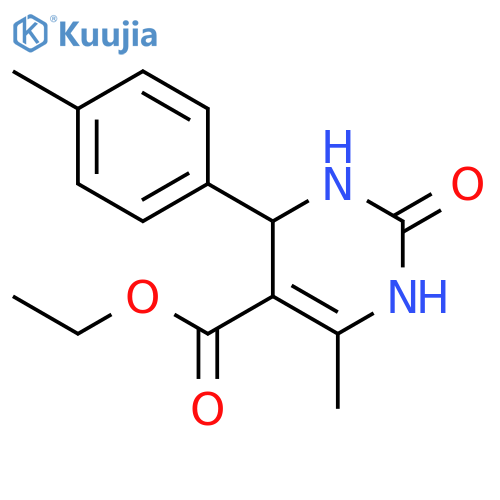

Ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, identified by its CAS number 299949-24-9, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the tetrahydropyrimidine class, which has garnered considerable attention due to its versatile applications in drug development and medicinal chemistry. The structural features of this molecule, particularly its 6-methyl and 4-(4-methylphenyl) substituents, contribute to its unique chemical properties and potential biological activities.

The synthesis of Ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves a series of well-defined chemical transformations that highlight the importance of precision in organic synthesis. The process typically begins with the formation of the tetrahydropyrimidine core, followed by functionalization at the 5-position with a carboxylate group. The introduction of the 6-methyl and 4-(4-methylphenyl) groups further refines the molecular structure, enhancing its reactivity and potential utility in pharmaceutical applications.

In recent years, there has been a growing interest in tetrahydropyrimidine derivatives due to their demonstrated efficacy in various therapeutic areas. Studies have shown that compounds within this class exhibit promising biological activities, including antiviral, anti-inflammatory, and anticancer properties. The presence of the ester group in Ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate not only influences its solubility but also plays a crucial role in modulating its pharmacokinetic behavior.

The pharmacological potential of this compound has been explored through several preclinical studies. Researchers have focused on its interaction with specific biological targets, aiming to elucidate its mechanism of action. Preliminary findings suggest that it may inhibit certain enzymes or receptors involved in disease pathways, making it a valuable candidate for further development. The structural diversity offered by the 6-methyl and 4-(4-methylphenyl) substituents allows for fine-tuning of its pharmacological profile, opening avenues for customization based on specific therapeutic needs.

The synthetic methodologies employed in the preparation of Ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate are also worth mentioning. Advanced techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been utilized to achieve high yields and purity. These methods not only ensure the reproducibility of the synthesis but also facilitate scalability for industrial applications. The efficiency of these processes underscores the importance of innovative approaches in modern pharmaceutical chemistry.

The role of computational chemistry in optimizing the synthesis and properties of this compound cannot be overstated. Molecular modeling and quantum mechanical calculations have provided valuable insights into the structural and electronic characteristics of Ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. These studies have helped in predicting its behavior under various conditions and have guided the design of more effective synthetic routes.

In conclusion, Ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 299949-24-9) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a compelling candidate for further research and development. As our understanding of drug design continues to evolve, compounds like this one will play a crucial role in shaping future therapeutic strategies.

299949-24-9 (ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) 関連製品

- 852374-03-9(N-(4-acetylphenyl)-2-{3-(4-fluorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide)

- 2229588-67-2(4-(2-bromo-3-nitrophenyl)-2-methylbutan-2-amine)

- 2223045-40-5(2-(Pyrrolidino)thiophene-4-boronic acid pinacol ester)

- 2171666-82-1(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(4-methylazepan-1-yl)-5-oxopentanoic acid)

- 25907-30-6(4-formyl-5-methyl-1H-Pyrrole-2-carboxylic acid ethyl ester)

- 1250415-04-3((2-Methylprop-2-en-1-yl)[1-(pyridin-3-yl)ethyl]amine)

- 1019-57-4(Acetaldehyde 2,4-Dinitrophenylhydrazone)

- 2490374-84-8(5-phenyl-3-azabicyclo3.1.1heptane-1-carboxylic acid hydrochloride)

- 2171795-83-6(9-methyl-5-pentyl-1-oxa-4,9-diazaspiro5.5undecane)

- 352689-64-6(N-(4-Acetylphenyl)-4-isopropylbenzamide)